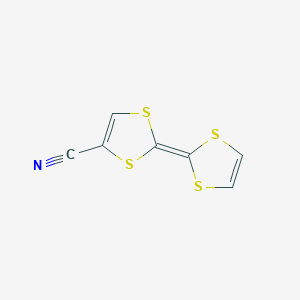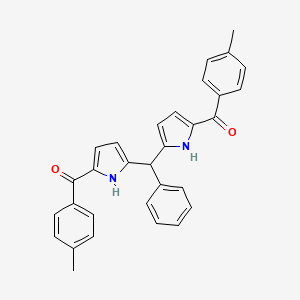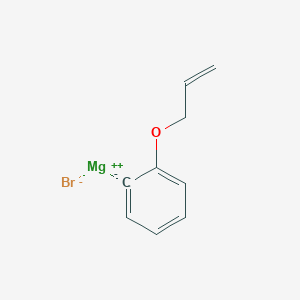
2-Allyloxyphenylmagnesium Bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxyphenylmagnesium Bromide, 0.50 M in THF: is a Grignard reagent, which is a type of organomagnesium compound. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Allyloxyphenylmagnesium Bromide involves the reaction of 2-allyloxybromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of 2-Allyloxyphenylmagnesium Bromide follows a similar route but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the organic halide.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allyloxyphenylmagnesium Bromide undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halides in organic compounds.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Allyloxyphenylmagnesium Bromide is used in the synthesis of complex organic molecules. It is particularly useful in the formation of carbon-carbon bonds, which is a fundamental step in the construction of many organic compounds.
Biology and Medicine: In biological and medicinal chemistry, this compound can be used to synthesize intermediates for pharmaceuticals. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of drug molecules.
Industry: In the industrial sector, 2-Allyloxyphenylmagnesium Bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Allyloxyphenylmagnesium Bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This nucleophilic addition mechanism is central to its reactivity and utility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylallylmagnesium Bromide
- 2-Ethoxyphenylmagnesium Bromide
- 4-Allyloxyphenylmagnesium Bromide
Comparison: 2-Allyloxyphenylmagnesium Bromide is unique due to the presence of the allyloxy group, which can participate in additional reactions, such as polymerization or cross-coupling, providing more versatility compared to its counterparts. The allyloxy group also influences the reactivity and selectivity of the compound in various synthetic applications.
Eigenschaften
IUPAC Name |
magnesium;prop-2-enoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2-6H,1,8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCLUJIKAZOOTM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
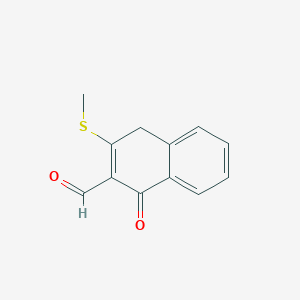
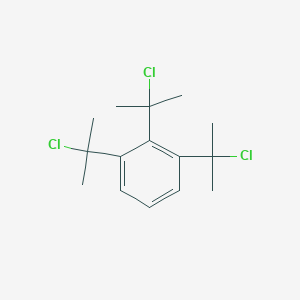
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
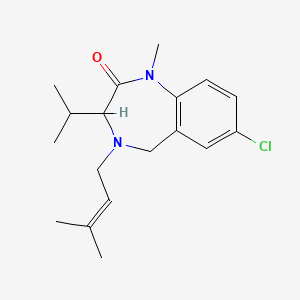
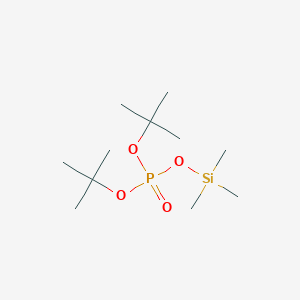
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
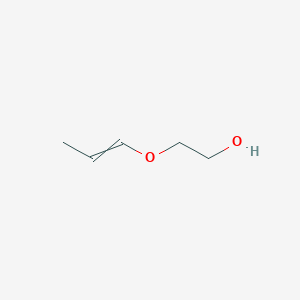
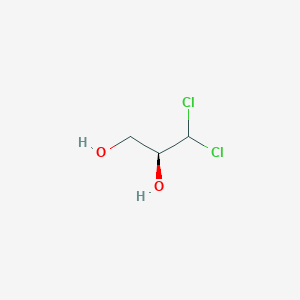
![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
